molecular formula C24H21NO5S B11381999 Ethyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11381999
M. Wt: 435.5 g/mol
InChI Key: QNOMYIOSHUOZRQ-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of ETHYL 2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

ETHYL 2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis.

Scientific Research Applications

ETHYL 2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .

Comparison with Similar Compounds

ETHYL 2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other benzofuran derivatives, such as:

The uniqueness of ETHYL 2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H21NO5S

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 2-[[2-(5-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H21NO5S/c1-3-29-24(27)22-19(15-7-5-4-6-8-15)14-31-23(22)25-21(26)11-16-13-30-20-10-9-17(28-2)12-18(16)20/h4-10,12-14H,3,11H2,1-2H3,(H,25,26)

InChI Key

QNOMYIOSHUOZRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC3=COC4=C3C=C(C=C4)OC

Origin of Product

United States

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